Lipoxin A4, 15-epi
Übersicht
Beschreibung
Aspirin-triggered lipoxin A4 (ATL) is a bioactive lipid derived from arachidonic acid. It belongs to the lipoxin family, which plays a crucial role in inflammation resolution and tissue repair. Unlike classical lipoxins, ATL is specifically generated in response to aspirin (acetylsalicylic acid) treatment. Let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.
Wirkmechanismus
Target of Action
15-epi-Lipoxin A4, also known as aspirin-triggered lipoxin A4, primarily targets various immune cells, including neutrophils, macrophages, and T and B cells . It plays a significant role in regulating the behavior of these cells, promoting the clearance of apoptotic neutrophils . This compound serves as a “stop signal” to excessive leukocyte trafficking/infiltration .
Mode of Action
15-epi-Lipoxin A4 exerts its effects by interacting with its targets and inducing changes in their behavior. It inhibits the expression of pro-inflammatory factors and stimulates the expression of anti-inflammatory factors . It also blocks TNF-α-induced IL-8 release in human enterocytes , thereby reducing inflammation.
Biochemical Pathways
15-epi-Lipoxin A4 is a metabolite derived from arachidonic acid (ARA) via lipoxygenase (LO)-driven biochemical pathways . It is produced enzymatically through the sequential metabolism of the LO enzymes 5-LO and either 12-LO or 15-LO . Aspirin directly affects the LX circuit by activating the biosynthesis of endogenous epimers of LX, known as aspirin-triggered 15-epi-LX .
Result of Action
The primary result of 15-epi-Lipoxin A4’s action is the resolution of inflammation. It helps to dampen inflammation and promote tissue repair . By attenuating ONOO formation, 15-epi-Lipoxin A4 can oppose ONOO signaling in leukocytes . It also initiates the resolving phase early to discontinue inflammation post-MI, thereby reducing LV dysfunction .
Action Environment
The action of 15-epi-Lipoxin A4 can be influenced by various environmental factors. For instance, it is known to be an important modulator of the many pharmacological actions caused by aspirin . .
Biochemische Analyse
Biochemical Properties
15-epi-lipoxin A4 interacts with various enzymes, proteins, and other biomolecules. It is synthesized from arachidonic acid through the action of lipoxygenase (LO) enzymes . The synthesis typically involves a lipoxygenase enzyme which adds a 15 R-hydroxyl residue to the lipoxin precursor, arachidonic acid . In addition, 15-epi-lipoxin A4 has been shown to activate formyl peptide receptor (FPR2) on alternative macrophages but inhibit GPR40 on classical macrophages .
Cellular Effects
15-epi-lipoxin A4 has significant effects on various types of cells and cellular processes. It has been shown to reduce the up-regulation of mRNA and antigens, and lower the activity of tissue factor (TF) in primary culture of human umbilical vein endothelial cells . It also inhibits the inflammatory effect of neutrophils and promotes the phagocytosis of apoptotic neutrophils by macrophages .
Molecular Mechanism
The molecular mechanism of action of 15-epi-lipoxin A4 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been shown to inhibit TNF-α-induced tissue factor expression via the PI3K/AKT/NF-κB axis in human umbilical vein endothelial cells . It also regulates the expression of many inflammatory genes by
Vorbereitungsmethoden
ATL is synthesized enzymatically through the following steps:
Aspirin Acetylation: Aspirin acetylates cyclooxygenase-2 (COX-2), leading to the formation of 15-hydroperoxyeicosatetraenoic acid (15-HpETE).
Lipoxygenase Conversion: 15-HpETE is then converted by 15-lipoxygenase (15-LOX) into ATL.
Analyse Chemischer Reaktionen
ATL durchläuft mehrere Reaktionen:
Epoxidierung: ATL kann epoxidiert werden, um 15-epi-16-(para-Trifluormethyl)phenyl-17,18,19,20-tetranor-LXA4 (15-epi-ATL) zu bilden.
Hydrolyse: ATL kann zu 15-epi-16-(para-Trifluormethyl)phenyl-17,18,19,20-tetranor-13,14-dihydro-LXA4 (15-epi-13,14-dihydro-ATL) hydrolysiert werden. Übliche Reagenzien sind Lipoxygenasen und Aspirin.
Wissenschaftliche Forschungsanwendungen
ATL hat vielfältige Anwendungen:
Auflösung von Entzündungen: ATL fördert die Auflösung akuter Entzündungen, indem es die Aktivierung von Neutrophilen hemmt und die Makrophagen-Phagozytose fördert.
Lungen-Schutz: ATL mildert akute Lungenverletzungen (ALI), indem es die Aggregation von Neutrophilen und Blutplättchen reguliert.
Herz-Kreislauf-Gesundheit: ATL zeigt anti-atherosklerotische Wirkungen und schützt vor Gefäßentzündungen.
Neuroprotektion: ATL könnte eine Rolle bei der Auflösung von Neuroinflammation spielen.
5. Wirkmechanismus
Es moduliert intrazelluläre Signalwege, einschließlich NF-κB und AP-1, was zu einer reduzierten Produktion proinflammatorischer Zytokine und einer verbesserten Auflösung der Entzündung führt .
Vergleich Mit ähnlichen Verbindungen
ATL zeichnet sich durch seine aspirinabhängige Synthese aus. Zu ähnlichen Verbindungen gehören klassische Lipoxine (LXA4 und LXB4) und andere spezialisierte Pro-Resolvings-Mediatoren (SPMs) wie Resolvine und Protektine.
Biologische Aktivität
Lipoxin A4 (LXA4) and its epimer, 15-epi-Lipoxin A4 (15-epi-LXA4), are bioactive lipoxygenase-derived eicosanoids that play critical roles in the resolution of inflammation and the modulation of immune responses. This article explores the biological activities, mechanisms of action, and therapeutic potentials of 15-epi-LXA4, drawing on diverse research findings and case studies.
Overview of Lipoxins
Lipoxins are synthesized from arachidonic acid through the action of lipoxygenases. They are involved in the regulation of inflammatory processes and act as endogenous mediators that promote the resolution of inflammation. LXA4 is produced primarily by leukocytes and has been shown to exert anti-inflammatory effects by inhibiting neutrophil recruitment and promoting macrophage clearance of apoptotic cells. The 15-epi form, generated through aspirin-triggered pathways, exhibits similar but distinct biological activities.
1. Inhibition of Neutrophil Migration
Both LXA4 and 15-epi-LXA4 inhibit the migration of polymorphonuclear leukocytes (PMNs), which are key players in acute inflammatory responses. Research indicates that these compounds activate specific receptors, such as ALX/FPR2, leading to altered gene expression that downregulates PMN recruitment .
2. Modulation of Cytokine Production
15-epi-LXA4 has been shown to modulate cytokine production in various experimental models. For instance, in a study involving mice infected with Plasmodium berghei, treatment with 15-epi-LXA4 resulted in reduced levels of pro-inflammatory cytokines such as IL-12 and IFN-γ, enhancing survival rates during infection . This suggests a potential role for 15-epi-LXA4 in managing inflammatory responses during infections.
3. Resolution of Inflammation
The resolution phase of inflammation is critical for tissue repair. Both LXA4 and 15-epi-LXA4 have been implicated in promoting the clearance of apoptotic cells and enhancing macrophage activity. They stimulate the production of anti-inflammatory mediators and promote tissue healing .
Comparative Biological Activity
Activity | Lipoxin A4 | 15-epi-Lipoxin A4 |
---|---|---|
Neutrophil Migration Inhibition | Yes | Yes |
Cytokine Modulation | Yes | Yes |
Half-life | Short | Longer |
Anti-inflammatory Effects | Strong | Stronger |
Induction of Apoptosis Clearance | Yes | Yes |
Case Study 1: Cerebral Malaria
In a model of cerebral malaria, administration of 15-epi-LXA4 significantly prolonged survival in both wild-type and Alox5-deficient mice. This effect was associated with decreased levels of inflammatory cytokines and improved clinical outcomes, highlighting its potential as a therapeutic agent in severe infections .
Case Study 2: Preterm Labor
Research investigating the effects of 15-epi-LXA4 on preterm labor demonstrated that pretreatment with this compound reduced inflammatory responses induced by lipopolysaccharides (LPS) in utero-placental tissues. This suggests a protective role against inflammatory complications during pregnancy .
Research Findings
Recent studies have elucidated several key findings regarding the biological activity of 15-epi-LXA4:
- Stereospecificity : The stereochemistry at carbon 15 significantly affects the biological activity and stability of lipoxins. 15-epi-LXA4 has a longer half-life compared to LXA4 due to reduced conversion to inactive metabolites .
- Electrophilic Properties : The electrophilic nature of certain metabolites derived from LXA4 may contribute to its ability to modify protein functions post-translationally, enhancing its regulatory effects on inflammation .
- Therapeutic Potential : Given its potent anti-inflammatory properties, there is growing interest in developing therapeutic applications for 15-epi-LXA4 in conditions such as inflammatory bowel disease, cardiovascular diseases, and other inflammatory disorders .
Eigenschaften
IUPAC Name |
(5S,6R,7E,9E,11Z,13E,15R)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-2-3-8-12-17(21)13-9-6-4-5-7-10-14-18(22)19(23)15-11-16-20(24)25/h4-7,9-10,13-14,17-19,21-23H,2-3,8,11-12,15-16H2,1H3,(H,24,25)/b6-4-,7-5+,13-9+,14-10+/t17-,18-,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXAQOQZEOGMIQS-JEWNPAEBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H](/C=C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301348032 | |
Record name | 15-epi-Lipoxin A4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301348032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171030-11-8 | |
Record name | 15-epi-Lipoxin A4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301348032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.